molecular formula C9H7BrO3 B1330727 3-(4-Bromophenyl)-2-oxopropanoic acid CAS No. 38712-59-3

3-(4-Bromophenyl)-2-oxopropanoic acid

Cat. No. B1330727
CAS RN: 38712-59-3
M. Wt: 243.05 g/mol
InChI Key: YTWLYEKOUUEZEF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-oxopropanoic acid is a brominated aromatic compound that is structurally related to various other compounds studied for their electronic, vibrational, and thermodynamic properties, as well as their potential in synthesizing novel heterocyclic compounds with expected antibacterial activities . It is an alpha-keto acid with a bromine atom substituted on the phenyl ring, which can influence its electronic properties and reactivity.

Synthesis Analysis

The synthesis of related bromophenyl compounds has been explored in various studies. For instance, the synthesis of 3-allyl-4-(4-bromophenyl)-3-cyano-6-oxopiperidine-2-thione was achieved through a stereoselective process involving the reaction of N-methylmorpholinium with allyl bromide . Additionally, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was performed using regioselective bromination . These methods could potentially be adapted for the synthesis of 3-(4-Bromophenyl)-2-oxopropanoic acid by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds is characterized by the presence of a bromine atom on the phenyl ring, which can significantly affect the molecule's electronic distribution and reactivity. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the bromine atom is electron-withdrawing, while other substituents like the methoxy group are electron-donating . This interplay of electronic effects is crucial in determining the chemical behavior of such compounds.

Chemical Reactions Analysis

Bromophenyl compounds are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including condensation, cyclization, and cross-coupling reactions . The presence of the bromine atom makes them suitable for nucleophilic substitution reactions, which can be utilized to synthesize a wide range of heterocyclic compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. The electron-withdrawing nature of the bromine atom affects the acidity of the carboxylic acid group and the overall dipole moment of the molecule. The vibrational spectra, as well as the thermodynamic parameters of related compounds, have been analyzed using Density Functional Theory (DFT) calculations, providing insights into their stability and reactivity . These properties are essential for understanding the behavior of 3-(4-Bromophenyl)-2-oxopropanoic acid in various chemical environments.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-(4-Bromophenyl)-2-oxopropanoic acid and its derivatives are used in the synthesis of various heterocyclic compounds. For instance, it serves as a starting material for preparing aroylacrylic acids, pyridazinones, and furanones derivatives, which are explored for their potential antibacterial activities (El-Hashash et al., 2015). Additionally, its iodophenyl derivatives have been used to synthesize isobenzofuran-ylidene]acetic acid derivatives (Kobayashi et al., 2008).

  • The compound plays a role in the regioselective synthesis of Michael adducts, which are subsequently used as key starting materials for synthesizing a range of heterocyclic compounds including pyridazinone and furanone derivatives (El-Hashash & Rizk, 2016).

Biomedical Applications

  • Derivatives of 3-(4-Bromophenyl)-2-oxopropanoic acid have been explored for antimicrobial activity. For example, some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones synthesized from its dihydroquinolinyl derivatives displayed significant in vitro antimicrobial activity (Hassanin & Ibrahim, 2012).

  • Certain halogenated phenyl derivatives, including the 4-bromophenyl derivative, have shown broad-spectrum in vitro activity against pathogenic yeasts and molds, with potential for further clinical studies (Buchta et al., 2004).

Material Science and Organic Chemistry Applications

  • In organic chemistry, the compound is used in oxidative dehydrobromination reactions to synthesize aroylquinoxalin-2(1H)-ones, demonstrating its utility in creating complex organic structures (Gorbunova & Mamedov, 2006).

  • Additionally, it is involved in the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation, highlighting its role in organometallic chemistry and the development of novel compounds (Zaidlewicz & Wolan, 2002).

Safety And Hazards

3-(4-Bromophenyl)-2-oxopropanoic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

3-(4-bromophenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWLYEKOUUEZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344674
Record name 3-(4-Bromophenyl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-2-oxopropanoic acid

CAS RN

38712-59-3
Record name 3-(4-Bromophenyl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromophenyl)-2-oxopropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Gonzalez-Granda, J Albarran-Velo… - Chemical …, 2023 - ACS Publications
The combination of metal-, photo-, enzyme-, and/or organocatalysis provides multiple synthetic solutions, especially when the creation of chiral centers is involved. Historically, enzymes …
Number of citations: 7 pubs.acs.org
BH Frohock - 2021 - search.proquest.com
Natural products have been a continued source of inspiration for the development of medicine for decades and about two thirds of all small-molecules that are FDA approved are …
Number of citations: 2 search.proquest.com

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